molecular formula C22H33NO4 B192615 Tuberostemonine CAS No. 6879-01-2

Tuberostemonine

Cat. No. B192615
CAS RN: 6879-01-2
M. Wt: 375.5 g/mol
InChI Key: GYOGHROCTSEKDY-JJDZUBOLSA-N
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Description

Tuberostemonine is an alkaloid found in S. tuberosa and has diverse biological activities . It is characterized by a central pyrroloazepine core usually linked with two butyrolactone rings . The molecular formula is C22H33NO4 .


Synthesis Analysis

The synthesis of Tuberostemonine originates with a hydroindolinone derivative that can be obtained on a large scale in a single step from carbobenzoxy-protected l-tyrosine . The conversion of this hydroindolinone to the target structures involves the three-fold use of ruthenium catalysts, first in azepine ring-closing metathesis and then in alkene isomerization and cross-metathesis propenyl-vinyl exchange .


Molecular Structure Analysis

Tuberostemonine has a unique skeleton of pyrrolo[1,2-a]azepine, created by the formation of additional C – C linkages and oxygen bridges together with ring cleavages and eliminations of the lactone rings . The absolute configurations of Tuberostemonine are usually determined using NOESY, biogenic synthesis, and data comparison methods during structural analysis .


Chemical Reactions Analysis

The great diversity of Tuberostemonine, comprising 215 derivatives, is created by the formation of additional C – C linkages and oxygen bridges together with ring cleavages and eliminations of the lactone rings .


Physical And Chemical Properties Analysis

Tuberostemonine has an average mass of 375.502 Da and a monoisotopic mass of 375.240967 Da .

Scientific Research Applications

Safety And Hazards

Users are advised to avoid breathing dust/fume/gas/mist/vapours/spray of Tuberostemonine. Prolonged or repeated exposure should be avoided. Contact with eyes, skin, and clothing should be avoided as well .

Future Directions

Stemona alkaloids like Tuberostemonine represent promising lead structures for further development as commercial agents in agriculture and medicine . The significant insecticidal activities and the antitussive activity of Stemona alkaloids have stimulated great interest .

properties

IUPAC Name

(1R,3S,9R,10R,11S,14S,15S,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15+,16-,17-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOGHROCTSEKDY-JJDZUBOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@@H]5[C@H]1OC(=O)[C@H]5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tuberostemonine

CAS RN

6879-01-2
Record name Tuberostemonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6879-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tuberostemonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006879012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
589
Citations
LG Lin, KM Li, CP Tang, CQ Ke, JA Rudd… - Journal of natural …, 2008 - ACS Publications
… (2, 3) So far three types of Stemona alkaloids, tuberostemonine, stemoninine, and croomine types, were identified from this species. (4) However, we found that S. tuberosa growing in …
Number of citations: 64 pubs.acs.org
RW Jiang, PM Hon, Y Zhou, YM Chan… - Journal of natural …, 2006 - ACS Publications
… tuberosa led to the isolation of two new alkaloids named tuberostemonine K (1) and tuberospironine (2), together with the known tuberostemonine (3). The new structures of 1 and 2 …
Number of citations: 84 pubs.acs.org
JM Jiang, ZH Shi, XW Yang, D Zhu… - Journal of Natural …, 2022 - ACS Publications
… of the tuberostemonine O structure (1) was recognized when a new alkaloid, tuberostemonine P, … led to the revised structure 1a for tuberostemonine O. The structural misassignment of …
Number of citations: 1 pubs.acs.org
LG Lin, HPH Leung, JY Zhu, CP Tang, CQ Ke, JA Rudd… - Tetrahedron, 2008 - Elsevier
… indicated that 7 was the first sample of tuberostemonine-type alkaloid with an opened ring E. … be classified into croomine-type and tuberostemonine-type compounds according to their …
Number of citations: 58 www.sciencedirect.com
P Wipf, SR Rector, H Takahashi - Journal of the American …, 2002 - ACS Publications
The first total synthesis of the complex pentacyclic Stemona alkaloid tuberostemonine was accomplished in 24 steps and in 1.4% overall yield from a hydroindole intermediate which is …
Number of citations: 137 pubs.acs.org
YS Kil, AR Han, EK Seo - Bulletin of the Korean Chemical Society, 2014 - researchgate.net
… of tuberostemonine were isolated in this study. The stereoisomers of tuberostemonine such as tuberostemonine … In the present study, a new tuberostemonine, (2S*,7aR*,8R*,8aS*,11S*,…
Number of citations: 8 www.researchgate.net
WH Lin, Y Ye, RS Xu - Journal of Natural Products, 1992 - ACS Publications
… , tuberostemonine and didehydro tuberostemonine, were isolated from the roots of Stemona tuberosa (Stemonaceae). Their structures were elucidated by it, ms, and ID-and 2D-nmr …
Number of citations: 172 pubs.acs.org
RA Pilli, GB Rosso, MCF de Oliveira - Natural Product Reports, 2010 - pubs.rsc.org
… They both differ from tuberostemonine in the absolute configuration at C-1, C-9a, C-… tuberostemonine J (5) while the corresponding hydrogens in tuberostemonine and tuberostemonine …
Number of citations: 258 pubs.rsc.org
JP Hu, DH Yang, WH Lin, SQ Cai - Helvetica Chimica Acta, 2009 - Wiley Online Library
… Compound 4 was identified as tuberostemonine L, which is one of the stereoisomers of tuberostemonine. Compound 5 was obtained from the roots of S. sessilifolia for the first time in …
Number of citations: 22 onlinelibrary.wiley.com
T Sastraruji, A Jatisatienr, K Issakul… - Natural Product …, 2006 - journals.sagepub.com
… L (3) and tuberostemonine M (4) and a new stemofoline alkaloid, (3’S)-… tuberostemonine L, since a newly reported member of this structural class, 1-epi-2, was named tuberostemonine …
Number of citations: 12 journals.sagepub.com

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